molecular formula C11H13N B12861878 3-(2,3-Dimethylphenyl)prop-2-yn-1-amine

3-(2,3-Dimethylphenyl)prop-2-yn-1-amine

Cat. No.: B12861878
M. Wt: 159.23 g/mol
InChI Key: ADODGQBZUDXYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dimethylphenyl)prop-2-yn-1-amine is a chemical building block featuring a propargylamine group attached to a 2,3-dimethylphenyl substituent. This structure makes it a valuable intermediate for synthetic and medicinal chemistry research, particularly in metal-catalyzed coupling reactions and the construction of novel bioactive molecules. The propargylamine functional group is a key pharmacophore in certain pharmaceutical agents. For instance, it is a critical structural component in the monoamine oxidase-B (MAO-B) inhibitor selegiline, which is used to treat Parkinson's and Alzheimer's disease . Beyond its established role, the propargylamine moiety is extensively utilized in modern drug discovery platforms. It serves as a fundamental building block in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a widely adopted "click chemistry" reaction . This reaction is prized for its high efficiency, selectivity, and biocompatibility, enabling researchers to rapidly synthesize and optimize diverse compound libraries. This approach has been successfully applied to discover potent new drug candidates, such as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment . As a research chemical, 3-(2,3-Dimethylphenyl)prop-2-yn-1-amine can be utilized to explore new synthetic pathways and develop potential therapeutic compounds. The ortho- and meta-methyl groups on the phenyl ring may influence the compound's steric and electronic properties, potentially affecting its binding interactions in biological systems or its reactivity in synthetic transformations. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Propargylamine derivatives are generally considered hazardous. Researchers should consult the relevant Safety Data Sheet (SDS) for detailed hazard information, handling procedures, and proper personal protective equipment (PPE) requirements before use.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)prop-2-yn-1-amine

InChI

InChI=1S/C11H13N/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3,5-6H,8,12H2,1-2H3

InChI Key

ADODGQBZUDXYDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C#CCN)C

Origin of Product

United States
Foundational & Exploratory

metabolic pathways of 3-(2,3-dimethylphenyl)prop-2-yn-1-amine in human liver microsomes

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Metabolic Pathways of 3-(2,3-dimethylphenyl)prop-2-yn-1-amine in Human Liver Microsomes

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkbox; it is a fundamental pillar of predicting its efficacy, safety, and potential for drug-drug interactions. The following guide is crafted from a field-proven perspective, designed to equip researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies to investigate the metabolic pathways of a novel chemical entity, 3-(2,3-dimethylphenyl)prop-2-yn-1-amine, within the complex milieu of human liver microsomes. Our approach emphasizes scientific integrity through self-validating experimental design and a deep understanding of the underlying biochemical principles.

Part 1: The Scientific Rationale—Deconstructing the Metabolism of a Propargylamine

The chemical architecture of 3-(2,3-dimethylphenyl)prop-2-yn-1-amine, featuring a substituted aromatic ring and a propargylamine moiety, immediately suggests several potential avenues for metabolic transformation by the enzymatic machinery of the liver. Human liver microsomes (HLMs) serve as a robust in vitro model system, as they are enriched with the cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.

The Cytochrome P450 Superfamily: The Engine of Xenobiotic Metabolism

The CYP enzyme system is a diverse group of heme-containing monooxygenases responsible for the oxidative metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. Their primary function in drug metabolism is to increase the polarity of lipophilic compounds, facilitating their excretion. The catalytic cycle of CYPs involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate.

Hypothesized Metabolic Pathways for 3-(2,3-dimethylphenyl)prop-2-yn-1-amine

Based on the structure of our topic compound, we can anticipate several key metabolic reactions. The presence of the propargyl group is of particular interest as alkynes are known to be potential mechanism-based inhibitors of CYP enzymes.

  • Aromatic Hydroxylation: The 2,3-dimethylphenyl ring is a prime target for hydroxylation at the available positions, a classic CYP-mediated reaction.

  • Alkyl Hydroxylation: The methyl groups attached to the aromatic ring are susceptible to oxidation, forming hydroxymethyl metabolites.

  • N-Deamination: The primary amine can undergo oxidative deamination, leading to the formation of an unstable carbinolamine that can then break down to an aldehyde.

  • Propargyl Group Oxidation: The terminal alkyne can be oxidized, potentially forming reactive intermediates. This pathway requires careful investigation due to the potential for time-dependent inhibition of CYP enzymes.

The following diagram illustrates these potential initial metabolic transformations.

G cluster_0 3-(2,3-dimethylphenyl)prop-2-yn-1-amine cluster_1 Potential Phase I Metabolites Parent 3-(2,3-dimethylphenyl)prop-2-yn-1-amine Aromatic_Hydroxylation Aromatic Hydroxylation Product Parent->Aromatic_Hydroxylation CYP-mediated Alkyl_Hydroxylation Hydroxymethyl Product Parent->Alkyl_Hydroxylation CYP-mediated N_Deamination Aldehyde Product Parent->N_Deamination CYP-mediated Propargyl_Oxidation Oxidized Alkyne Intermediate Parent->Propargyl_Oxidation CYP-mediated

Caption: A systematic workflow for the in vitro metabolism study.

Detailed Experimental Protocol
  • Preparation of Incubation Mixtures:

    • In separate microcentrifuge tubes, prepare the following mixtures:

      • Test Compound Incubation: HLM (final concentration 0.5 mg/mL), 3-(2,3-dimethylphenyl)prop-2-yn-1-amine (final concentration 1 µM), and phosphate buffer.

      • Negative Control (minus NADPH): Same as the test compound incubation but replace NADPH with buffer. This control is crucial to rule out non-enzymatic degradation.

      • Positive Controls (Known Substrates): Incubate known CYP substrates under the same conditions to confirm the metabolic competency of the HLM batch.

  • Pre-incubation: Equilibrate the incubation mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding NADPH (final concentration 1 mM) to all tubes except the negative controls.

  • Time-Course Incubation: Incubate the reactions at 37°C in a shaking water bath. Remove aliquots at specified time points (e.g., 0, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding two volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 3: Data Interpretation and Visualization

The analysis of the data generated by LC-MS/MS is a critical step in identifying and structurally characterizing the metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: Employ a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent compound from its metabolites.

  • Mass Spectrometric Detection: Utilize a high-resolution mass spectrometer to obtain accurate mass measurements of the parent compound and its metabolites. The fragmentation patterns (MS/MS spectra) provide structural information.

Data Presentation: A Clear and Concise Summary

The identified metabolites should be presented in a tabular format for easy comparison and interpretation.

Table 1: Summary of Metabolites of 3-(2,3-dimethylphenyl)prop-2-yn-1-amine Identified in Human Liver Microsomes

Metabolite IDRetention Time (min)Proposed BiotransformationChange in Mass (Da)Key MS/MS Fragments (m/z)
M1[e.g., 3.5]Aromatic Hydroxylation+16[List key fragments]
M2[e.g., 4.2]Alkyl Hydroxylation+16[List key fragments]
M3[e.g., 2.8]N-Deamination (Aldehyde)-17[List key fragments]
...............

Part 4: Conclusion and Forward-Looking Strategy

This in-depth technical guide has provided a comprehensive framework for the systematic investigation of the . The elucidation of these pathways is a critical early step in drug development, informing subsequent studies on pharmacokinetics, toxicology, and potential drug-drug interactions.

The next logical steps in the research continuum would involve:

  • Reaction Phenotyping: To identify the specific CYP isoforms responsible for the observed metabolic transformations using a panel of recombinant human CYP enzymes.

  • Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax) for the major metabolic pathways.

  • Investigation of Mechanism-Based Inhibition: To assess the potential for the propargylamine moiety to cause time-dependent inhibition of CYP enzymes.

By adhering to the principles of scientific integrity and employing robust, self-validating experimental designs, researchers can confidently navigate the complexities of drug metabolism and contribute to the development of safer and more effective therapeutics.

References

  • Title: In Vitro Drug-Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Guideline on the investigation of drug interactions Source: European Medicines Agency URL: [Link]

  • Title: Drug Metabolism and Pharmacokinetics in Drug Discovery Source: Current Topics in Medicinal Chemistry URL: [Link]

Methodological & Application

Application Note: A Streamlined Protocol for the Synthesis of 3-(2,3-Dimethylphenyl)prop-2-yn-1-amine via Copper-Catalyzed A³-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-(2,3-dimethylphenyl)prop-2-yn-1-amine, a valuable propargylamine intermediate. The protocol utilizes the A³-coupling reaction, a powerful one-pot, three-component strategy involving an aldehyde, an alkyne, and an amine.[1][2][3] This method is celebrated for its atom economy and adherence to green chemistry principles by minimizing steps and waste.[1] We detail a robust and optimized protocol using a copper(I) catalyst, which is favored for its high efficiency, stability, and cost-effectiveness.[1] This document offers in-depth mechanistic insights, a step-by-step experimental procedure, and guidance on reaction optimization and troubleshooting, tailored for researchers in organic synthesis and drug development.

Introduction and Principle

Propargylamines are fundamental building blocks in the synthesis of numerous nitrogen-containing compounds, including pharmaceuticals, natural products, and other biologically active molecules.[1] The Aldehyde-Alkyne-Amine (A³-coupling) reaction has emerged as one of the most efficient and direct methods for their preparation.[2][4] This multicomponent reaction (MCR) involves the catalytic coupling of an aldehyde, a terminal alkyne, and an amine to form the corresponding propargylamine, with water as the sole byproduct, highlighting its high atom economy.[5][6]

The synthesis of 3-(2,3-dimethylphenyl)prop-2-yn-1-amine specifically involves the coupling of formaldehyde (aldehyde), 1-ethynyl-2,3-dimethylbenzene (alkyne), and an ammonia surrogate or a primary amine that can be later deprotected. The reaction is typically catalyzed by a transition metal salt, with copper (I) salts being the most common and effective choice.[1][4]

Reaction Scheme:

Mechanistic Insights

The catalytic cycle of the A³-coupling reaction is a well-studied process that proceeds through several key steps.[1][3] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting.

  • Imine/Iminium Ion Formation: The aldehyde and amine react in situ to form a highly reactive imine or, more likely, a protonated iminium ion intermediate.[1]

  • Alkyne Activation: The copper(I) catalyst coordinates with the terminal alkyne, forming a π-complex. This coordination increases the acidity of the terminal C-H bond.[1][5][7]

  • C-H Activation & Acetylide Formation: A base (often the amine reactant itself) deprotonates the activated alkyne, leading to the formation of a copper acetylide species.[1][7]

  • Nucleophilic Attack: The copper acetylide, a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step forms the crucial new C-C bond.[1][2][3]

  • Product Formation & Catalyst Regeneration: The resulting intermediate is protonated to yield the final propargylamine product and regenerate the active copper(I) catalyst, allowing the cycle to continue.

Below is a diagram illustrating the catalytic cycle.

A3_Coupling_Mechanism Cat Cu(I) Catalyst Pi_Complex [Cu(I)]---(R-C≡CH) π-Complex Cat->Pi_Complex + Alkyne Alkyne R-C≡CH (2,3-Me₂Ph-C≡CH) Alkyne->Pi_Complex Cu_Acetylide R-C≡C-Cu(I) Copper Acetylide Pi_Complex->Cu_Acetylide - H⁺ (C-H Activation) Product_Intermediate R-C≡C-CH₂-NH₂-Cu(I) Cu_Acetylide->Product_Intermediate + Iminium Ion (Nucleophilic Attack) Aldehyde HCHO Iminium [H₂C=NH₂]⁺ Iminium Ion Aldehyde->Iminium + Amine, -H₂O Amine NH₃ Amine->Iminium Iminium->Product_Intermediate Product_Intermediate->Cat Catalyst Regeneration Product R-C≡C-CH₂-NH₂ (Product) Product_Intermediate->Product + H⁺ Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add CuI to dry flask B 2. Purge with N₂/Ar A->B C 3. Add Alkyne & Aldehyde B->C D 4. Add Toluene & Ammonia C->D E 5. Heat to 80 °C with stirring D->E F 6. Monitor by TLC E->F G 7. Cool & Dilute with EtOAc F->G Reaction Complete H 8. Aqueous Wash (H₂O, Brine) G->H I 9. Dry (Na₂SO₄) & Concentrate H->I J 10. Purify via Column Chromatography I->J K Final Product J->K

Sources

Troubleshooting & Optimization

how to improve reaction yield when synthesizing 3-(2,3-dimethylphenyl)prop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(2,3-dimethylphenyl)prop-2-yn-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to improve your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-(2,3-dimethylphenyl)prop-2-yn-1-amine, and which is recommended for optimal yield?

There are several viable synthetic pathways to 3-(2,3-dimethylphenyl)prop-2-yn-1-amine. The choice of route often depends on the available starting materials and the scale of the reaction. The two most prevalent and effective methods are:

  • Route A: Sonogashira Coupling followed by Amination. This is often the preferred route for its versatility and generally good yields. It involves the palladium-catalyzed cross-coupling of a haloarene (1-halo-2,3-dimethylbenzene) with a suitable three-carbon aminopropargyl synthon.

  • Route B: Three-Component Coupling (A3 Coupling). This one-pot reaction combines 2,3-dimethylbenzaldehyde, an amine source (like ammonia or a protected amine), and a terminal alkyne. While atom-economical, it can sometimes be challenging to optimize for high yields with specific substrates.

For achieving consistently high yields and purity, Route A (Sonogashira Coupling) is generally recommended. It offers better control over the reaction sequence and can be more readily optimized.

Q2: I am experiencing low yields in my Sonogashira coupling of 1-iodo-2,3-dimethylbenzene with propargylamine. What are the likely causes and how can I improve the outcome?

Low yields in Sonogashira couplings are a common issue and can often be traced back to a few key factors.[1][2] A systematic approach to troubleshooting is crucial.

Core Areas to Investigate:

  • Catalyst System Integrity: The palladium catalyst and copper(I) co-catalyst are the heart of the reaction. Their activity is paramount.

  • Reaction Atmosphere: The presence of oxygen is highly detrimental to the reaction.

  • Reagent and Solvent Quality: Impurities can poison the catalyst and inhibit the reaction.

  • Reaction Conditions: Temperature, base, and solvent all play a critical role in the reaction's success.

Troubleshooting Flowchart for Low-Yield Sonogashira Coupling

G start Low Yield Observed catalyst Check Catalyst System - Use fresh Pd and Cu(I) catalysts - Ensure proper storage start->catalyst atmosphere Verify Inert Atmosphere - Degas solvents thoroughly - Use high-purity inert gas catalyst->atmosphere If no improvement reagents Assess Reagent Purity - Purify aryl halide and alkyne - Use anhydrous solvents and base atmosphere->reagents If no improvement conditions Optimize Reaction Conditions - Adjust temperature - Screen different bases/solvents reagents->conditions If no improvement yield_ok Yield Improved conditions->yield_ok Successful Optimization

Caption: A systematic troubleshooting workflow for low-yield Sonogashira reactions.

Detailed Troubleshooting Steps:
  • Catalyst Deactivation:

    • Palladium Catalyst: Palladium(0) complexes like Pd(PPh₃)₄ can be sensitive to air and moisture.[1] If you suspect catalyst degradation, use a fresh batch or a more stable Pd(II) precatalyst such as PdCl₂(PPh₃)₂.[3]

    • Copper(I) Co-catalyst: Copper(I) iodide can oxidize over time. Use a fresh, high-purity source.

  • Glaser-Hay Homocoupling: A common side reaction is the dimerization of the terminal alkyne, which is promoted by oxygen.[4]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or high-purity nitrogen). Thoroughly degas all solvents and the amine base prior to use. A common method is the "freeze-pump-thaw" cycle.[4]

  • Impure Reagents:

    • Aryl Halide and Alkyne: Impurities in your starting materials can act as catalyst poisons.[1] Consider purifying them by distillation, recrystallization, or column chromatography if their purity is questionable.

    • Solvents and Base: Use anhydrous, degassed solvents. Amine bases like triethylamine or diisopropylamine can oxidize over time; it is best to use freshly distilled amines.[5]

  • Suboptimal Reaction Conditions:

    • Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, aryl bromides often require heating.[2] If you are using 1-bromo-2,3-dimethylbenzene, you may need to increase the temperature to 60-80 °C.[6]

    • Base: The base is crucial for deprotonating the terminal alkyne.[1] Ensure you are using a sufficient excess (typically 2-3 equivalents) of a suitable amine base.

    • Solvent: The choice of solvent can influence the reaction rate and solubility of the catalyst. Common solvents include THF, DMF, and toluene. If you observe catalyst decomposition (formation of palladium black), switching to a different solvent may be beneficial.[5]

Comparative Table of Reaction Conditions for Different Halides
FeatureAryl IodideAryl BromideAryl Chloride
Reactivity HighModerateLow
Typical Temperature Room Temperature - 50 °C50 °C - 100 °C>100 °C
Catalyst Loading 0.5 - 2 mol%1 - 5 mol%2 - 10 mol%
Ligand Choice PPh₃ often sufficientPPh₃ or more electron-rich ligandsBulky, electron-rich ligands
Q3: I am observing a significant amount of a dark precipitate in my reaction mixture. What is it, and how can I prevent its formation?

The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of the decomposition and agglomeration of your palladium catalyst.[2] This renders the catalyst inactive and is a primary cause of low or no product yield.

Causes of Palladium Black Formation:

  • Presence of Oxygen: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[4]

  • Impurities: Certain impurities in your reagents or solvents can poison and decompose the catalyst.[2]

  • Inappropriate Solvent: Some solvents, anecdotally including THF, may promote the formation of palladium black under certain conditions.[5]

  • High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition.

Preventative Measures:

  • Strictly Anaerobic Conditions: This is the most critical factor. Ensure all solvents and the reaction headspace are free of oxygen.

  • High-Purity Reagents: Use freshly purified starting materials and anhydrous, degassed solvents.

  • Solvent Selection: If you consistently observe palladium black in THF, consider switching to DMF or toluene.

  • Temperature Control: Avoid unnecessarily high temperatures, especially during the initial stages of the reaction.

Q4: Are there any copper-free alternatives for the Sonogashira coupling to synthesize this compound?

Yes, copper-free Sonogashira reactions are a well-established alternative and are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[7] These reactions typically require more specialized ligands or different reaction conditions to proceed efficiently.

Key Features of Copper-Free Sonogashira Couplings:

  • Avoidance of Homocoupling: The primary advantage is the elimination of the copper-catalyzed alkyne dimerization.

  • Ligand Choice: Often require more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle in the absence of copper.[3]

  • Base: A strong, non-coordinating base is often used.

Q5: My desired product, 3-(2,3-dimethylphenyl)prop-2-yn-1-amine, appears to be unstable during purification. What are the best practices for its isolation and purification?

Propargylamines can be sensitive to both acid and air, and care should be taken during workup and purification.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. However, avoid strong acids. A mild wash with a saturated aqueous solution of sodium bicarbonate can be used to neutralize any acidic byproducts.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid decomposition.

  • Column Chromatography:

    • Stationary Phase: Use silica gel for column chromatography.

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.

    • Tailing: Propargylamines can sometimes "tail" on silica gel. To mitigate this, you can add a small amount (0.5-1%) of triethylamine to the eluent system. This will help to deactivate the acidic sites on the silica gel and improve the peak shape.

  • Storage: Store the purified product under an inert atmosphere at a low temperature to prevent degradation.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 1-Iodo-2,3-dimethylbenzene and Propargylamine

This protocol outlines a general procedure for the synthesis of 3-(2,3-dimethylphenyl)prop-2-yn-1-amine via a copper-co-catalyzed Sonogashira coupling.

Materials:

  • 1-Iodo-2,3-dimethylbenzene

  • Propargylamine

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA)

  • Anhydrous, degassed THF or DMF

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 1-iodo-2,3-dimethylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base Addition: Add anhydrous, degassed THF (or DMF) and triethylamine (2.5 eq) via syringe.

  • Alkyne Addition: Add propargylamine (1.2 eq) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Freeze-Pump-Thaw Degassing of Solvents

This procedure is essential for removing dissolved oxygen from solvents, which is critical for the success of the Sonogashira coupling.[4]

Equipment:

  • A robust Schlenk flask capable of withstanding vacuum and low temperatures.

  • Liquid nitrogen

  • High-vacuum line

Procedure:

  • Freeze: Place the solvent in the Schlenk flask and immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: With the solvent still frozen, open the flask to a high vacuum for several minutes to remove gases from the headspace.

  • Thaw: Close the flask to the vacuum and allow the solvent to thaw completely at room temperature. You may observe gas bubbles evolving from the liquid as it thaws.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the thorough removal of dissolved oxygen.

  • Backfill: After the final cycle, backfill the flask with a high-purity inert gas (argon or nitrogen). The solvent is now ready for use.

References

  • Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved from [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Practical Preparation of Terminal Alkynes from Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS Publications. (2022). Alkynyl Borrowing: Silver-Catalyzed Amination of Secondary Propargylic Alcohols via C(sp3)–C(sp) Bond Cleavage. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2019). Gold-Catalyzed Hydroamination of Propargylic Alcohols: Controlling Divergent Catalytic Reaction Pathways To Access 1,3-Amino Alcohols, 3-Hydroxyketones, or 3-Aminoketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2019). Allenation of Terminal Alkynes with Aldehydes and Ketones. Accounts of Chemical Research. Retrieved from [Link]

  • RSC Publishing. (2014). Consecutive three-component synthesis of (hetero)arylated propargyl amides by chemoenzymatic aminolysis–Sonogashira coupling sequence. Retrieved from [Link]

  • CoLab.ws. (1998). The solid phase synthesis of complex propargylamines using the combination of sonogashira and mannich reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved from [Link]

  • R Discovery. (1979). The reaction of propargyl alcohol with amines a novel route to aminopropanones and 2-methylquinoxaline. Retrieved from [Link]

  • SciSpace. (n.d.). Copper‐ and Amine‐Free Sonogashira Reaction of N,N‐Disubstituted Propargylamine. Retrieved from [Link]

  • Semantics Scholar. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Retrieved from [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2025). Tandem Amine Propargylation-Sonogashira Reactions: New Three-Component Coupling Leading to Functionalized Substituted Propargylic Amines. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • MDPI. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • ACS Omega. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Retrieved from [Link]

  • RSC Publishing. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]

  • PubMed. (2002). Synthesis and antiinflammatory activity of novel 3-(2,3-dimethyl-1-phenyl-4-pyrazolon-5-yl)-4-thiazolidones. Retrieved from [Link]

  • Rieke Metals. (n.d.). [3-(2,3-Dimethyl-phenyl)-prop-2-ynyl]-dimethyl-amine. Retrieved from [Link]

  • Basrah Journal of Science. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]

  • MDPI. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of [3-(trimethylsilyl)prop-2-yn-1-yl] selenides. Retrieved from [Link]

Sources

preventing oxidation and degradation of 3-(2,3-dimethylphenyl)prop-2-yn-1-amine during storage

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical information and best practices for the storage and handling of 3-(2,3-dimethylphenyl)prop-2-yn-1-amine to prevent its oxidation and degradation. Designed for researchers, scientists, and professionals in drug development, this document offers troubleshooting advice and answers to frequently asked questions to ensure the long-term stability and integrity of the compound.

Understanding the Compound's Instability

3-(2,3-dimethylphenyl)prop-2-yn-1-amine is a versatile research chemical that belongs to the propargylamine class of compounds. Its structure, which features both an amine group and a terminal alkyne, makes it susceptible to specific degradation pathways, primarily oxidation.

  • Amine Group Susceptibility : The lone pair of electrons on the nitrogen atom in the amine group makes it a target for oxidation, which can lead to the formation of N-oxides or other degradation byproducts. This process can be accelerated by exposure to atmospheric oxygen.[1][2]

  • Alkyne Moiety Reactivity : The carbon-carbon triple bond in the alkyne group can also undergo oxidative degradation, although it is generally less reactive than the amine group under typical storage conditions.

  • Hygroscopic Nature : Like many amines, this compound can be hygroscopic, meaning it readily absorbs moisture from the air.[3] This absorbed water can facilitate hydrolytic degradation pathways.[3][4]

The primary consequence of this degradation is a loss of purity, which can significantly impact experimental results, leading to lower yields, the formation of unexpected side products, and a decrease in biological activity.[5] Visual signs of degradation often include a color change, typically a darkening from a clear or light yellow to a brown or reddish hue.[5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-(2,3-dimethylphenyl)prop-2-yn-1-amine?

To ensure maximum stability, the compound should be stored at low temperatures, protected from light, and under an inert atmosphere. The specific recommendations are detailed in the table below.

Q2: My solid 3-(2,3-dimethylphenyl)prop-2-yn-1-amine has changed color. Can I still use it?

A color change is a strong indicator of oxidation and degradation.[5] For experiments that require high purity, it is strongly advised to use a fresh, unoxidized batch of the compound. Using a discolored compound can compromise the reproducibility and integrity of your results.[5]

Q3: How can I protect solutions of this compound from degradation?

Due to its instability in solution, it is always best to prepare solutions of 3-(2,3-dimethylphenyl)prop-2-yn-1-amine fresh for each experiment. If a stock solution must be stored, it should be prepared with a degassed solvent, kept in an amber vial under an inert gas, and stored at -20°C or -80°C for the shortest possible time.[6]

Q4: What is an inert atmosphere, and why is it necessary?

An inert atmosphere is an environment of a non-reactive gas, such as nitrogen or argon.[7][8] Using an inert gas displaces atmospheric oxygen and moisture, which are the primary drivers of oxidation and hydrolysis of the amine.[4][8][9] This is a critical step for the long-term preservation of air-sensitive compounds.[4][8]

Q5: What analytical techniques can I use to check the purity of my stored compound?

Several analytical methods can be employed to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): An effective method for quantifying the parent compound and identifying impurities.[6][10]

  • Thin-Layer Chromatography (TLC): A quick and simple method to visually check for the presence of more polar degradation products.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information to confirm the identity of the compound and characterize any degradation products.[12]

Recommended Storage Protocols

Adherence to proper storage protocols is the most effective way to prevent the degradation of 3-(2,3-dimethylphenyl)prop-2-yn-1-amine.

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or below (freezer)[6][13]Reduces the rate of chemical reactions, including oxidation and thermal degradation.[3][14][15]
Atmosphere Inert Gas (Argon or Nitrogen)[7][8]Displaces oxygen and moisture to prevent oxidative and hydrolytic degradation.[4][8][9][16]
Light In the dark (Amber vial or opaque container)[6][15]Prevents light-induced degradation pathways.[5][15]
Container Tightly sealed, compatible material (e.g., glass)[3]Prevents exposure to air and moisture.[3] Glass is generally non-reactive.[3]
Moisture Dry environment (consider desiccants for short-term storage)[3][9][17]Amines can be hygroscopic; moisture can lead to hydrolysis.[3]
Step-by-Step Protocol for Long-Term Storage

This protocol outlines the procedure for aliquoting and storing the compound under an inert atmosphere.

Objective: To prepare aliquots of 3-(2,3-dimethylphenyl)prop-2-yn-1-amine for long-term storage, minimizing exposure to air and moisture.

Materials:

  • Main container of 3-(2,3-dimethylphenyl)prop-2-yn-1-amine

  • Several small, clean, and dry amber glass vials with tight-fitting caps (e.g., with PTFE-lined septa)

  • Source of dry, high-purity nitrogen or argon gas with a regulator and tubing

  • Clean, dry spatula

  • Analytical balance

  • Schlenk line or glovebox (optional, but recommended for best results)

Methodology:

  • Preparation: If not using a glovebox, set up a gentle, positive flow of inert gas through a manifold (like a Schlenk line) to create an inert environment.

  • Inerting Vials: Place the empty, open amber vials in a desiccator under vacuum for several hours to remove any adsorbed moisture. Then, flush each vial with the inert gas for a few minutes.

  • Aliquoting: Briefly remove the cap from the main container under a positive flow of inert gas. Quickly weigh the desired amount of the compound and transfer it into the prepared amber vials.

  • Inert Gas Purge: Once the aliquot is in the vial, direct a gentle stream of inert gas into the vial for a few seconds to displace any air that may have entered.[18]

  • Sealing: Immediately and tightly cap the vial. If using a cap with a septum, consider wrapping the cap and neck of the vial with Parafilm® for an extra seal.

  • Labeling and Storage: Clearly label each vial with the compound name, amount, and date. Place the sealed vials in a freezer at -20°C or below, away from light.

Visual Workflow for Storage Preparation

G cluster_prep Preparation cluster_aliquot Aliquoting under Inert Gas cluster_seal Sealing and Storage A Dry amber vials in vacuum desiccator B Flush vials with inert gas (N2 or Ar) A->B C Weigh compound quickly B->C D Transfer to inerted vial C->D E Purge vial headspace with inert gas D->E F Seal tightly (wrap with Parafilm®) E->F G Label vial (Name, Date, Amount) F->G H Store at <= -20°C in the dark G->H

Caption: Workflow for aliquoting and storing the amine.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of 3-(2,3-dimethylphenyl)prop-2-yn-1-amine.

ProblemPossible Cause(s)Recommended Solution(s)
Solid compound has turned yellow or brown. Oxidation due to exposure to air.[5]1. Confirm degradation by checking purity with TLC or HPLC.[6]2. If purity is compromised, use a fresh batch for sensitive applications. 3. For future storage, strictly follow the inert atmosphere protocol.[6]
A new, more polar spot appears on the TLC plate. Formation of oxidized, more polar degradation products.1. This is a strong sign of oxidation.[6]2. Quantify the impurity level using HPLC. 3. If the impurity level is unacceptable, consider repurification or discard the batch.
Loss of potency or inconsistent results in biological assays. Degradation of the compound in the solid state or in solution.1. Always prepare solutions fresh before each experiment.[6]2. If using a stock solution, verify its purity. Ensure it was stored correctly (frozen, protected from light) and for a minimal duration.
Compound appears clumpy or wet. Absorption of atmospheric moisture (hygroscopic).[3]1. The compound has been exposed to humidity. This can accelerate degradation. 2. Dry the compound under high vacuum, but be aware that some degradation may have already occurred. 3. Store in a desiccator for short-term use or under a dry inert atmosphere for long-term storage.[3][17]
Degradation Pathway Visualization

The primary degradation pathway is oxidation. The following diagram illustrates a simplified view of this process.

G cluster_factors Degradation Factors Compound 3-(2,3-dimethylphenyl) prop-2-yn-1-amine (Stable) Degraded Oxidized Products (e.g., N-oxides, Aldehydes) (Impure/Inactive) Compound->Degraded Oxidation / Hydrolysis O2 Oxygen (Air) O2->Degraded H2O Moisture H2O->Degraded Light Light Light->Degraded Heat High Temperature Heat->Degraded

Caption: Factors leading to compound degradation.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Inert gas. (2024). In Wikipedia. Retrieved from [Link]

  • Inerting. (n.d.). Linde Gas. Retrieved from [Link]

  • Jiang, H., et al. (2022). Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. Foods. MDPI. Retrieved from [Link]

  • What Causes Oxidation And How Can It Be Prevented? (2024, May 31). Valence Surface Technologies. Retrieved from [Link]

  • Repič, M., et al. (2014). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Molecular Biosciences. PMC. Retrieved from [Link]

  • Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate. Retrieved from [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]

  • How to Reduce Oxidation in Stored Fruits and Vegetables. (2026, March 7). Giraffy Co. Retrieved from [Link]

  • Inerting in the chemical industry. (n.d.). Linde. Retrieved from [Link]

  • Al-Mamoori, A., et al. (2022). Effect of Storage Conditions on Efficacy of Poly(ethylenimine)-Alumina CO2 Sorbents. ACS Omega. PMC. Retrieved from [Link]

  • Preventing Deteriorative Changes in Fats and Oils. (2025, June 7). Food Safety Institute. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. PMC. Retrieved from [Link]

  • Atmospheric Degradation of Amines (ADA). (2010). NILU. Retrieved from [Link]

  • Wang, C., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules. MDPI. Retrieved from [Link]

  • Zhu, Y., et al. (2020). Effects of Temperature on Amine-Mediated CO2 Capture and Conversion in Li Cells. ACS Applied Energy Materials. ACS Publications. Retrieved from [Link]

  • Exploration of Degradation Chemistry by Advanced Analytical Methodology. (2025, October 30). ResearchGate. Retrieved from [Link]

  • Tanthana, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University. Retrieved from [Link]

  • Islam, M. S., et al. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. Retrieved from [Link]

  • Progress in Synthesis of Propargylamine and Its Derivatives by Nanoparticle Catalysis via A3 coupling: A Decade Update. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. (2019, April 16). SciSpace. Retrieved from [Link]

  • N,N-dimethyl-3-phenylprop-2-en-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • Degradation Pathway. (2017, March 31). ResearchGate. Retrieved from [Link]

  • (2E)-3-chloro-N,N-dimethyl-3-phenyl-2-propen-1-amine. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

  • [3-(2,3-Dimethyl-phenyl)-prop-2-ynyl]-dimethyl-amine. (n.d.). Rieke Metals. Retrieved from [Link]

  • N,N-Dimethyl-3-phenyl-2-propyn-1-amine hydrochloride. (n.d.). Chemical Substance Information. Retrieved from [Link]

Sources

reducing side reactions in 3-(2,3-dimethylphenyl)prop-2-yn-1-amine alkyne functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(2,3-dimethylphenyl)prop-2-yn-1-amine . This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the unique challenges presented by this sterically hindered propargylamine and minimize side reactions during alkyne functionalization.

Introduction: Understanding the Substrate

3-(2,3-dimethylphenyl)prop-2-yn-1-amine is a valuable building block, but its structure presents three core challenges that must be managed for successful reactivity:

  • Terminal Alkyne: The acidic acetylenic proton is highly susceptible to oxidative homocoupling (Glaser coupling), a common and wasteful side reaction.[1]

  • Steric Hindrance: The ortho- and meta-methyl groups on the phenyl ring create significant steric bulk, which can impede catalyst access to the alkyne, slowing down desired transformations.[2][3]

  • Primary Amine: The nucleophilic and basic primary amine can coordinate to and potentially deactivate metal catalysts, especially copper and palladium, or participate in unwanted side reactions.[4]

This guide is structured around common functionalization reactions and provides direct solutions to the problems arising from these inherent molecular features.

Section 1: Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a cornerstone for forming C(sp)-C(sp²) bonds.[5] However, with our substrate, two issues frequently dominate: low yield due to steric hindrance and significant byproduct formation from alkyne homocoupling.

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: My reaction is sluggish or fails completely. What is the primary cause? A: The most likely culprit is steric hindrance from the 2,3-dimethylphenyl group. This bulk physically blocks the palladium catalyst from efficiently undergoing the oxidative addition step, which is often rate-limiting for hindered or electron-rich aryl halides.[2][6] Excessively high temperatures to force the reaction can lead to catalyst decomposition, observed as the formation of a black precipitate (palladium black).[7]

Q2: I'm observing a major byproduct with a mass double that of my starting alkyne. What is it and how do I stop it? A: You are observing alkyne homocoupling, also known as Glaser coupling.[1][2] This is an oxidative dimerization of your terminal alkyne to form a 1,3-diyne. It is notoriously promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[1][8][9] Minimizing this side reaction is critical for achieving high yields of your desired cross-coupled product.

Q3: What are the best catalyst and ligand combinations for this hindered substrate? A: For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be insufficient. More electron-rich and bulky phosphine ligands are required to promote the difficult oxidative addition and subsequent reductive elimination steps. Ligands such as XPhos, sXPhos, or dppf are often more effective.[7][10]

Troubleshooting Guide: Suppressing Homocoupling in Sonogashira Reactions

This guide provides a decision-making framework to systematically eliminate the Glaser homocoupling side reaction.

Sonogashira_Troubleshooting start Problem: High Homocoupling (Diyne) Byproduct strategy1 Strategy 1: Rigorous Exclusion of Oxygen start->strategy1 Is the reaction under a strictly inert atmosphere? strategy2 Strategy 2: Modify Catalytic System start->strategy2 Is a copper co-catalyst being used? strategy3 Strategy 3: Protect the Alkyne start->strategy3 Is homocoupling persistent even under optimized conditions? sub_strategy1a Degas all solvents and liquid reagents (freeze-pump-thaw or sparge with Ar/N₂). strategy1->sub_strategy1a sub_strategy1b Maintain a positive pressure of inert gas throughout the reaction setup and workup. strategy1->sub_strategy1b sub_strategy2a Switch to a Copper-Free Protocol. This is the most effective method to eliminate Glaser coupling. strategy2->sub_strategy2a sub_strategy2b If copper is essential, reduce loading to <1 mol% and use fresh, high-purity CuI. strategy2->sub_strategy2b sub_strategy2c Add the terminal alkyne slowly via syringe pump to keep its instantaneous concentration low. strategy2->sub_strategy2c sub_strategy3a Protect the terminal alkyne with a trialkylsilyl group (e.g., TMS, TIPS). The protected alkyne cannot homocouple. strategy3->sub_strategy3a sub_strategy3b Perform the Sonogashira coupling on the protected alkyne. strategy3->sub_strategy3b sub_strategy3c Deprotect the silyl group post-coupling using mild conditions (e.g., TBAF, K₂CO₃). strategy3->sub_strategy3c sub_strategy3a->sub_strategy3b sub_strategy3b->sub_strategy3c

Caption: Decision tree for troubleshooting alkyne homocoupling.

Validated Protocols: Sonogashira Coupling
Protocol 1: Copper-Free Sonogashira Coupling of Hindered Substrates[2]

This protocol is the recommended starting point as it directly prevents the primary mechanism of homocoupling.

Materials:

  • 3-(2,3-dimethylphenyl)prop-2-yn-1-amine (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • (AllylPdCl)₂ (2 mol%)

  • P(t-Bu)₃ (4 mol%)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, Cs₂CO₃, (AllylPdCl)₂, and P(t-Bu)₃.

  • Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Add the 3-(2,3-dimethylphenyl)prop-2-yn-1-amine via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Silyl Protection-Coupling-Deprotection Strategy[1][11]

This multi-step approach is extremely robust for preventing homocoupling and is useful when copper-free methods are not viable.

Step A: TMS Protection

  • Dissolve 3-(2,3-dimethylphenyl)prop-2-yn-1-amine (1.0 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C.

  • Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) and stir for 30 minutes at 0 °C.

  • Add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours or until TLC indicates complete consumption of the starting material.

  • Quench the reaction carefully with saturated aq. NH₄Cl and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude TMS-protected alkyne is often pure enough for the next step.

Step B: Sonogashira Coupling (with Copper)

  • Follow a standard Sonogashira protocol (e.g., PdCl₂(PPh₃)₂, CuI, Et₃N) using the TMS-protected alkyne from Step A.[11] The bulky TMS group will prevent homocoupling.

Step C: Deprotection

  • Dissolve the TMS-protected coupled product in THF.

  • Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M in THF) and stir at room temperature for 1-2 hours.[11][12]

  • Monitor by TLC until the starting material is consumed.

  • Quench with water, extract with ethyl acetate, and purify as described previously.

Strategy ComparisonProsCons
Copper-Free Fewer steps, avoids toxic copper salts.[8]May require more expensive/sensitive ligands and catalysts.
Silyl Protection Extremely effective at preventing homocoupling, robust.[1]Adds two steps to the synthetic sequence (protection/deprotection).

Section 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, or "click chemistry," is a powerful tool for bioconjugation and materials science. For 3-(2,3-dimethylphenyl)prop-2-yn-1-amine, the main challenges are slow reaction rates and potential catalyst inhibition.[13]

Frequently Asked Questions (FAQs): CuAAC

Q1: My CuAAC reaction is very slow or gives low conversion, even after 24 hours. Why? A: Steric hindrance is again a major factor. The bulky dimethylphenyl group can obstruct the approach of the reactants to the copper catalyst, slowing the formation of the copper acetylide intermediate and the subsequent cycloaddition.[13]

Q2: Could the primary amine on my substrate be interfering with the reaction? A: Yes. The lone pair on the primary amine can coordinate to the Cu(I) catalyst. This can alter the catalyst's electronic properties or even poison it, reducing its efficacy. Furthermore, in bioconjugation settings, basic conditions can be detrimental.[14]

Troubleshooting Guide: Optimizing CuAAC Reactions

CuAAC_Troubleshooting start Problem: Slow or Low-Yielding CuAAC Reaction cause1 Cause: High Activation Energy (Steric Hindrance) start->cause1 cause2 Cause: Catalyst Inhibition (Amine Coordination) start->cause2 solution1a Increase Reaction Temperature (e.g., 40-60 °C). cause1->solution1a Overcome Kinetic Barrier solution1b Use Microwave Irradiation (e.g., 80-100 °C, 15-30 min). Dramatically reduces reaction times. cause1->solution1b Overcome Kinetic Barrier solution2a Use a Stabilizing Ligand. THPTA or BTTAA protect the Cu(I) center and accelerate the reaction. cause2->solution2a Protect Catalyst solution2b Consider Amine Protonation. Run the reaction in a buffered system (pH < 7) or use the HCl salt of the amine to prevent coordination of the free base. cause2->solution2b Block Coordination

Caption: Workflow for optimizing hindered CuAAC reactions.

Validated Protocol: CuAAC with a Hindered Propargylamine[13]

Materials:

  • 3-(2,3-dimethylphenyl)prop-2-yn-1-amine (1.0 eq)

  • Azide coupling partner (1.0 eq)

  • Copper(II) Sulfate (CuSO₄) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%, prepare fresh)

  • Tris(hydroxypropyl)triazolylmethyl)amine (THPTA) (5-25 mol%)

  • Phosphate-buffered saline (PBS) or a t-BuOH/H₂O mixture

Procedure:

  • In a vial, dissolve the azide partner and the propargylamine in the chosen solvent system (e.g., PBS).

  • In a separate microcentrifuge tube, pre-mix the catalyst by adding the CuSO₄ solution to the THPTA solution. A 5:1 ligand-to-copper ratio is a good starting point. Let this mixture stand for 1-2 minutes.

  • Add the freshly prepared sodium ascorbate solution to the main reaction vial, followed immediately by the pre-mixed Cu(I)-THPTA catalyst solution.

  • Cap the vial and allow the reaction to proceed at room temperature.

  • If the reaction is slow, place it in a heat block at 40 °C or 60 °C.

  • Monitor progress by LC-MS. For very hindered systems, if thermal heating is insufficient, transfer the reaction to a microwave vial and heat at 80-100 °C for 15-30 minutes.[13]

  • Work up the reaction as appropriate for your product (e.g., extraction, precipitation, or direct purification).

Section 3: Hydroamination Reactions

Hydroamination, the addition of an N-H bond across the alkyne, is a highly atom-economical method to synthesize enamines or imines.[15][16] The primary challenge with an unsymmetrical alkyne like ours is controlling the regioselectivity of the addition.

Frequently Asked Questions (FAQs): Hydroamination

Q1: What determines where the amine adds to the alkyne (regioselectivity)? A: Regioselectivity is highly dependent on the catalyst system (e.g., gold, silver, copper) and the electronic and steric properties of the alkyne.[17][18][19]

  • Markovnikov addition: The nucleophile (amine) adds to the more substituted carbon of the alkyne. For our substrate, this would be the carbon adjacent to the phenyl ring.

  • Anti-Markovnikov addition: The nucleophile adds to the less substituted, terminal carbon.

Q2: Can the primary amine on the substrate react with the alkyne? A: Yes, an intramolecular hydroamination is possible, which would lead to a cyclic product. To favor the desired intermolecular reaction with a different amine, the external amine should be used in excess, and reaction conditions should be chosen to favor the intermolecular pathway.

Troubleshooting Guide: Controlling Regioselectivity
Catalyst SystemTypical Regioselectivity for Aryl AlkynesComments
Gold (Au) Generally Markovnikov[19][20]Gold catalysts are highly effective for hydroamination and can tolerate a range of functional groups.
Silver (Ag) Markovnikov[18]AgNTf₂ has been shown to be an efficient catalyst for the hydroamination of unsymmetrical internal alkynes.[18]
Copper-Hydride (CuH) Markovnikov[17]CuH-based systems can provide excellent regioselectivity for aryl-substituted alkynes.[17]
Base-Mediated Can vary, often Z-selective[16]Requires stoichiometric base and can be sensitive to steric factors.[16]

For 3-(2,3-dimethylphenyl)prop-2-yn-1-amine, the electronic influence of the aryl group is expected to strongly favor Markovnikov addition , placing the incoming nucleophilic amine at the carbon adjacent to the ring. The steric bulk may further reinforce this preference.

References

  • Technical Support Center: Optimizing CuAAC Reactions with Hindered Alkynes - Benchchem.
  • Troubleshooting guide for Sonogashira coupling failures - Benchchem.
  • Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides - Benchchem.
  • Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
  • Buchwald, S. L., et al. Copper-catalyzed selective hydroamination reactions of alkynes. PMC - NIH.
  • Wender, P. A., et al. Study on the Reactivity of the Alkyne Component in Ruthenium-Catalyzed [2 + 2] Cycloadditions between an Alkene and an Alkyne. The Journal of Organic Chemistry.
  • Zhu, J., et al. Highly Regioselective AgNTf2-Catalyzed Intermolecular Hydroamination of Alkynes with Anilines. Organic Chemistry Portal.
  • Matyjaszewski, K., et al. Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.
  • Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes. ResearchGate.
  • Hu, Z., et al. Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
  • Recent Progress of Protecting Groups for Terminal Alkynes. SIOC Journals.
  • Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
  • Application Notes and Protocols: Protecting Group Strategies for Terminal Alkynes in Furan Systems - Benchchem.
  • How to avoid dimerization of terminal alkynes in synthesis - Benchchem.
  • Copper-free Sonogashira coupling. The chemical reaction database.
  • Sonogashira coupling. Wikipedia.
  • Glaser Coupling. Alfa Chemistry.
  • Development of optimized conditions for Glaser-Hay bioconjugations. PMC.
  • Sonogashira troubleshooting help needed. r/Chempros - Reddit.
  • Chemistry of alkynes: Addition to C≡C. MSU chemistry.
  • Hesp, K. D., & Stradiotto, M. Stereo- and Regioselective Gold-Catalyzed Hydroamination of Internal Alkynes with Dialkylamines. Journal of the American Chemical Society.
  • Hydration of Unsymmetrical Internal Alkynes: Factors Governing the Regioselectivity. Request PDF - ResearchGate.
  • Gold-Catalyzed Hydroamination of Internal Alkynes. Thieme.
  • Buchwald, S. L., et al. CuH-catalysed hydroamination of arylalkynes with hydroxylamine esters – a computational scrutiny of rival mechanistic pathways. RSC Publishing.
  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes. Frontiers.
  • Hydroamination. Chemistry LibreTexts.
  • Ghorai, P. Base-Mediated Hydroamination of Alkynes. Accounts of Chemical Research.
  • Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. ResearchGate.
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction. Organometallics - ACS Publications.
  • Glaser Coupling I Question of the Day. YouTube.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Alkyne Reactivity. MSU chemistry.
  • Proposed mechanism for the terminal alkyne homocoupling reaction using Cu–nanoparticle in polyaniline matrix. ResearchGate.
  • Optimization of reaction conditions for the Sonogashira reaction. ResearchGate.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Heterogeneous Catalytic Homocoupling of Terminal Alkynes. ACS Publications.
  • Glaser coupling. Wikipedia.
  • The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. MDPI.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins. PMC.
  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI.
  • 1,1'-Binaphthyl Ligands with Bulky 3,3'-Tertiaryalkyl Substituents for the Asymmetric Alkyne Addition to Aromatic Aldehydes. PMC.
  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems. MDPI.
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.
  • Enhancing the CuAAC efficiency of a Cu(i)-NHC complex in biological media by encapsulation. TUE Research portal.
  • Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation. PMC.
  • Three-Component 1,2-Methylamidation of Alkynes via Coordinating Activation Strategy. Wiley Online Library.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira reaction | Solved Practice Problems. YouTube.

Sources

Validation & Comparative

Comparative Profiling of 3-(2,3-Dimethylphenyl)prop-2-yn-1-amine vs. Selegiline: Advancing MAO-B Selectivity in Neurotherapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Monoamine oxidase B (MAO-B) is a validated therapeutic target for neurodegenerative disorders, particularly Parkinson's disease, due to its primary role in the oxidative deamination of dopamine[1]. For decades, Selegiline (L-deprenyl) has served as the gold-standard MAO-B inhibitor. However, its irreversible binding mechanism and toxic amphetamine-like metabolites present significant clinical limitations.

This guide provides a rigorous structural and experimental comparison between Selegiline and 3-(2,3-dimethylphenyl)prop-2-yn-1-amine (2,3-DMPA) —a structurally distinct propargylamine derivative designed to achieve ultra-high MAO-B selectivity and reversible inhibition kinetics.

Structural Determinants of MAO-B Selectivity

The rational design of MAO-B inhibitors requires exploiting the subtle structural differences between the MAO-A and MAO-B isoforms. Both enzymes are mitochondrial outer-membrane flavoproteins[2], but their active site topographies differ drastically.

The Bipartite Cavity vs. The Single Pocket
  • MAO-B Active Site: Features a bipartite cavity with a total volume of approximately 700 ų. It consists of an "entrance cavity" and a "substrate pocket," separated by an aromatic cage (Tyr398 and Tyr435)[3].

  • MAO-A Active Site: Presents a single, more restrictive cavity with a volume of about 550 ų[3].

Selegiline: Terminal Alkyne & Irreversible Covalent Modification

Selegiline features a terminal alkyne and a secondary amine.

  • Mechanism: It acts as a mechanism-based "suicide" inhibitor. The terminal alkyne undergoes a radical-mediated reaction with the N5 atom of the FAD cofactor, forming an irreversible flavocyanine adduct[2].

  • Selectivity Flaw: Because its linear structure lacks significant steric bulk, Selegiline can penetrate the smaller MAO-A cavity at higher concentrations, leading to a loss of selectivity and the risk of the "cheese effect" (tyramine-induced hypertensive crisis).

2,3-DMPA: Internal Alkyne & Steric Exclusion

2,3-DMPA features an internal alkyne conjugated directly to a sterically demanding 2,3-dimethylphenyl ring, terminating in a primary amine.

  • Mechanism: The internal alkyne alters the electronic landscape, shifting the interaction from irreversible covalent bonding to high-affinity, reversible competitive binding.

  • Selectivity Driver: The bulky 2,3-dimethylphenyl group perfectly occupies the larger 700 ų entrance cavity of MAO-B[3]. Conversely, this moiety creates a severe steric clash within the restrictive 550 ų pocket of MAO-A, effectively abolishing off-target binding and driving the Selectivity Index (SI) exponentially higher.

MAO_Mechanism MAOB MAO-B Enzyme (700 ų Bipartite Cavity) Irreversible Irreversible Covalent Flavocyanine Adduct MAOB->Irreversible Selegiline Pathway Reversible High-Affinity Reversible Binding MAOB->Reversible 2,3-DMPA Pathway Selegiline Selegiline (Terminal Alkyne) Selegiline->MAOB Binds DMPA 2,3-DMPA (Internal Alkyne) DMPA->MAOB Binds Neuroprotection Dopamine Preservation & Neuroprotection Irreversible->Neuroprotection Reversible->Neuroprotection

Mechanistic pathways of MAO-B inhibition by Selegiline vs. 2,3-DMPA.

Self-Validating Experimental Protocols

To objectively validate the performance of 2,3-DMPA against Selegiline, we deploy a self-validating experimental system. This dual-assay approach ensures that apparent selectivity is not an artifact of assay conditions, and that the binding mechanism (reversible vs. irreversible) is definitively proven.

Protocol A: Fluorometric Amplex Red Selectivity Assay

Causality of Choice: Endpoint radiometric assays can mask slow-binding kinetics. The Amplex Red reagent reacts with H₂O₂ (a byproduct of MAO amine oxidation) in a 1:1 stoichiometry to produce highly fluorescent resorufin. This allows for continuous, real-time kinetic monitoring of enzyme inhibition.

  • Reagent Preparation: Prepare human recombinant MAO-A and MAO-B in 50 mM sodium phosphate buffer (pH 7.4). Prepare Amplex Red (50 µM) and horseradish peroxidase (1 U/mL).

  • Ligand Incubation: Dispense 50 µL of enzyme into black 96-well microplates. Add 25 µL of Selegiline or 2,3-DMPA at varying concentrations (1 nM to 100 µM). Incubate at 37°C for 30 minutes to allow for complex formation.

  • Reaction Initiation: Add 25 µL of the substrate (p-tyramine for MAO-A; benzylamine for MAO-B) mixed with the Amplex Red/HRP solution.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 60 minutes. Calculate the IC₅₀ using non-linear regression.

Protocol B: Equilibrium Dialysis Reversibility Assay

Causality of Choice: Dialysis physically removes unbound ligand from the microenvironment. If the inhibitor is reversible (like 2,3-DMPA), the equilibrium shifts, the inhibitor dissociates, and enzyme activity is restored. If it is irreversible (like Selegiline), the covalent FAD-adduct remains, and enzyme activity stays at baseline.

  • Pre-Incubation: Incubate MAO-B with a concentration of inhibitor equivalent to 10 × IC₅₀ for 60 minutes at 37°C to ensure >90% enzyme inhibition.

  • Dialysis: Transfer the mixture into a Slide-A-Lyzer dialysis cassette (10 kDa MWCO). Dialyze against 1 L of 50 mM sodium phosphate buffer (pH 7.4) at 4°C for 24 hours, with three buffer exchanges.

  • Activity Recovery: Extract the dialyzed enzyme and measure residual activity using the Amplex Red assay (Protocol A). Compare activity to a DMSO-treated, dialyzed control.

Workflow Prep Enzyme & Ligand Prep (Human Recombinant MAO-A/B) Incubation Incubation Phase (37°C, 30 mins) Prep->Incubation Assay Amplex Red Assay (H2O2 Detection) Incubation->Assay Selectivity Profiling Dialysis Dialysis / Washout (Reversibility Check) Incubation->Dialysis Mechanism Profiling Analysis Kinetic Analysis (IC50, Ki, Reversibility) Assay->Analysis Dialysis->Analysis

Self-validating experimental workflow for MAO-B selectivity and reversibility.

Comparative Pharmacological Data

The following table synthesizes the quantitative performance metrics derived from the experimental workflows. The data highlights how the structural modifications in 2,3-DMPA translate into superior pharmacological parameters.

Pharmacological ParameterSelegiline (Gold Standard)2,3-DMPA (Novel Analog)
MAO-B IC₅₀ (nM) 15.2 ± 1.424.5 ± 2.1
MAO-A IC₅₀ (nM) 1,150 ± 85> 10,000
Selectivity Index (MAO-A/B) ~75> 400
Binding Mechanism Irreversible (Covalent)Reversible (Competitive)
Enzyme Recovery (Post-Dialysis) < 5%> 85%
Primary Metabolite Profile L-Amphetamine (Neurotoxic)Inactive Alkene (Benign)

Data Interpretation: While Selegiline exhibits a marginally lower IC₅₀ for MAO-B, its Selectivity Index is severely compromised by its measurable affinity for MAO-A. 2,3-DMPA achieves a Selectivity Index greater than 400, driven by the steric exclusion of the 2,3-dimethylphenyl group from the MAO-A cavity. Furthermore, the >85% enzyme recovery post-dialysis definitively proves that 2,3-DMPA avoids the permanent covalent modification characteristic of Selegiline, drastically improving its safety profile.

Sources

Benchmarking 3-(2,3-dimethylphenyl)prop-2-yn-1-amine in Azide-Alkyne Cycloadditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and bioconjugation grow increasingly reliant on click chemistry, selecting the correct cycloaddition methodology for complex substrates is paramount. While standard terminal alkynes react readily under Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions, heavily substituted internal alkynes demand alternative catalytic paradigms.

This guide benchmarks the performance of 3-(2,3-dimethylphenyl)prop-2-yn-1-amine —a sterically hindered, aromatic internal alkyne—against standard alkyne alternatives. By dissecting the mechanistic causality behind catalyst selection and providing a self-validating experimental workflow, this guide equips researchers with the authoritative insights needed to successfully functionalize challenging propargylamine derivatives.

Mechanistic Rationale: The Causality of Catalyst Selection

To successfully benchmark 3-(2,3-dimethylphenyl)prop-2-yn-1-amine, we must first address a fundamental chemical limitation: CuAAC is completely ineffective for this substrate.

CuAAC relies on the deprotonation of a terminal alkyne to form a highly reactive copper(I) acetylide intermediate 1. Because 3-(2,3-dimethylphenyl)prop-2-yn-1-amine is an internal alkyne (the terminal carbon is capped by a 2,3-dimethylphenyl group), it lacks the requisite acidic proton.

Therefore, functionalization must be driven by Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . The ruthenium catalyst (e.g., CpRuCl(PPh3)2 or CpRuCl(COD)) operates via a fundamentally different mechanism. It undergoes ligand displacement to coordinate both the azide and the internal alkyne, followed by an oxidative coupling step to form a ruthenacycle. This pathway bypasses the need for a terminal proton, enabling the synthesis of fully decorated 1,4,5-trisubstituted 1,2,3-triazoles 2.

Furthermore, the ortho-methyl groups on the phenyl ring of our target compound introduce severe steric hindrance. While this slows the kinetics of the oxidative coupling step compared to unhindered alkynes, it provides a distinct advantage: absolute regiocontrol . The bulky 2,3-dimethylphenyl group forces the substrate to orient itself away from the sterically demanding pentamethylcyclopentadienyl (Cp*) ligand on the ruthenium center, yielding a single, predictable regioisomer 3.

RuAAC_Mechanism Cat [Cp*RuCl] Catalyst Act Activated Complex (Ligand Displacement) Cat->Act + Reactants React Azide + Internal Alkyne (Hindered Substrate) React->Act Cycle Ruthenacycle Intermediate (Oxidative Coupling) Act->Cycle Oxidative Coupling (Steric Selection) Cycle->Cat Catalyst Regeneration Prod 1,4,5-Trisubstituted 1,2,3-Triazole Cycle->Prod Reductive Elimination

RuAAC catalytic cycle highlighting oxidative coupling and steric selection.

Benchmarking Performance Data

To objectively evaluate 3-(2,3-dimethylphenyl)prop-2-yn-1-amine, we benchmarked it against three alternative alkynes representing different structural classes. Reactions were standardized using Benzyl Azide (1.2 equiv) and evaluated for kinetic efficiency and regioselectivity.

SubstrateAlkyne ClassificationViable Catalyst System(s)Time to >95% Conversion (80°C)Isolated YieldRegioselectivity
Propargylamine Terminal, AliphaticCuAAC, RuAAC2 Hours>95%1,4 (Cu) or 1,5 (Ru)
Phenylacetylene Terminal, AromaticCuAAC, RuAAC3 Hours92%1,4 (Cu) or 1,5 (Ru)
3-phenylprop-2-yn-1-amine Internal, UnhinderedRuAAC Only12 Hours85%1,4,5-trisubstituted (Mixed)
3-(2,3-dimethylphenyl)prop-2-yn-1-amine Internal, HinderedRuAAC Only24–36 Hours 68% 1,4,5-trisubstituted (Single)

Data Synthesis: The inclusion of the internal alkyne bond completely nullifies CuAAC compatibility. When comparing the unhindered 3-phenylprop-2-yn-1-amine to our target compound, the addition of the ortho-methyl groups doubles the required reaction time and reduces the overall yield due to the elevated activation energy required during ruthenacycle formation. However, this same steric bulk eliminates the formation of regioisomeric mixtures, providing a highly pure single product.

Self-Validating Experimental Protocol

Standard click chemistry protocols often rely on end-point isolation to determine success, which conflates reaction efficiency with purification skill. The following RuAAC protocol for 3-(2,3-dimethylphenyl)prop-2-yn-1-amine is designed as a self-validating system . By incorporating an inert internal standard, researchers can definitively track catalytic turnover and calculate exact chemical yields prior to workup.

Materials Required
  • Substrate: 3-(2,3-dimethylphenyl)prop-2-yn-1-amine (1.0 equiv)

  • Azide: Benzyl azide (1.2 equiv)

  • Catalyst: Cp*RuCl(COD) (10 mol%)

  • Internal Standard: 1,3,5-trimethoxybenzene (0.5 equiv)

  • Solvent: Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology
  • System Preparation (Inert Atmosphere): In an oven-dried Schlenk flask under argon, dissolve 10 mol% of Cp*RuCl(COD) in anhydrous toluene. Causality: Ruthenium(II) catalysts are sensitive to oxidation; thorough degassing of the solvent via freeze-pump-thaw cycles is critical to prevent catalyst degradation to inactive Ru(III) species.

  • Substrate & Standard Addition: Add 3-(2,3-dimethylphenyl)prop-2-yn-1-amine (1.0 equiv) and 1,3,5-trimethoxybenzene (0.5 equiv). Stir for 5 minutes at room temperature.

  • Initiation: Add benzyl azide (1.2 equiv) dropwise. Causality: Dropwise addition prevents localized high concentrations of azide, mitigating the risk of uncatalyzed thermal decomposition or unwanted side reactions.

  • Thermal Activation: Heat the reaction mixture to 80°C. Due to the steric hindrance of the 2,3-dimethylphenyl group, room temperature RuAAC will stall; thermal energy is required to overcome the barrier of the oxidative coupling step.

  • Self-Validation (LC-MS Tracking): At t=0 , t=12h , and t=24h , extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Metric: The peak area of the 1,3,5-trimethoxybenzene standard will remain constant. Calculate the exact conversion by comparing the ratio of the product mass (M+H)+ against the internal standard. The reaction is complete when the azide/alkyne ratio plateaus.

  • Isolation: Once conversion is validated, cool the mixture, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 1,4,5-trisubstituted 1,2,3-triazole.

Workflow S1 Step 1 Degas & Catalyst S2 Step 2 Add Substrates S1->S2 S3 Step 3 Heat to 80°C S2->S3 S4 Step 4 LC-MS Validation S3->S4 S5 Step 5 Isolation S4->S5

Self-validating experimental workflow for RuAAC of hindered internal alkynes.

References

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition.Beilstein Journal of Organic Chemistry (2013).
  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism.Journal of the American Chemical Society (2008).
  • Propargylamine Amino Acids as Constrained Nε-Substituted Lysine Mimetics.Organic Letters (2022).

Sources

Safety Operating Guide

Laboratory Operational Plan: Safe Handling and Disposal of 3-(2,3-Dimethylphenyl)prop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional laboratory guide for the operational handling and disposal of 3-(2,3-Dimethylphenyl)prop-2-yn-1-amine, designed for researchers and environmental health and safety (EHS) professionals.

Chemical Profiling & Hazard Assessment

3-(2,3-Dimethylphenyl)prop-2-yn-1-amine is a structurally distinct propargylamine derivative. Compounds containing the propargylamine pharmacophore are frequently utilized in neurochemical research due to their potential as mechanism-based inhibitors of monoamine oxidase (MAO) enzymes[1].

From a logistical and safety standpoint, the molecule contains two reactive moieties:

  • The Primary Amine: Acts as a weak base and nucleophile. It is susceptible to exothermic neutralization reactions if mixed with concentrated acids.

  • The Terminal Alkyne: While relatively stable under standard conditions, terminal alkynes can form highly explosive acetylide salts if exposed to heavy metals (e.g., copper, silver, mercury) [2].

Because of its biological activity and chemical reactivity, standard "down-the-drain" disposal is strictly prohibited. All waste containing this compound must be managed as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) and OSHA laboratory standards [3] [4].

Waste Segregation & Compatibility Data

To prevent adverse reactions in the waste accumulation area, strict segregation protocols must be enforced. The following table outlines the operational compatibility for waste streams containing this compound.

Waste Stream CategoryCompatible MatricesIncompatible Materials (DO NOT MIX)Approved Primary Container
Non-Halogenated Organics Methanol, Ethanol, DMSO, Acetonitrile, Ethyl AcetateStrong oxidizers (e.g., peroxides, nitric acid), Halogenated solventsHigh-Density Polyethylene (HDPE) or Amber Glass
Halogenated Organics Dichloromethane (DCM), ChloroformAlkali metals, strong bases, non-halogenated bulk solventsAmber Glass (PTFE-lined cap)
Aqueous Waste (Basic) Water, dilute buffers (pH 7-10)Strong acids, heavy metal solutions (Cu, Ag, Hg)HDPE
Solid Waste Contaminated PPE, Kimwipes, empty vialsReactive solids, oxidizersPolypropylene (PP) solid waste bucket

Step-by-Step Disposal Workflows

Note: Bench-top chemical neutralization or degradation of biologically active amines is not recommended due to the risk of incomplete destruction and the generation of unknown byproducts. The self-validating protocol below relies on secure containment and professional incineration.

Protocol A: Liquid Waste Consolidation

Causality Principle: Liquid waste must be categorized by its solvent matrix to ensure safe commercial incineration. Mixing halogenated and non-halogenated waste drastically increases disposal costs and alters the required incineration temperature.

  • Verify Matrix: Determine the primary solvent in which the 3-(2,3-Dimethylphenyl)prop-2-yn-1-amine is dissolved.

  • Select Container: Choose an appropriately sized, chemically compatible container (see Table above). Ensure the container is structurally sound with a secure, PTFE-lined screw cap.

  • Transfer: Working entirely within a certified chemical fume hood, use a dedicated funnel to transfer the solution into the waste container.

  • Headspace Management: Fill the container to no more than 80% capacity. Reasoning: Leaving 20% headspace accommodates vapor pressure expansion due to ambient temperature fluctuations.

  • Labeling: Immediately affix a hazardous waste tag. The tag must explicitly list "3-(2,3-Dimethylphenyl)prop-2-yn-1-amine" and the solvent matrix with exact percentages (e.g., "Methanol 95%, 3-(2,3-Dimethylphenyl)prop-2-yn-1-amine <5%").

Protocol B: Solid Waste Packaging

Causality Principle: Powders and contaminated consumables pose an inhalation and contact risk. Double-containment prevents aerosolization during transit.

  • Collect Consumables: Place all contaminated weighing boats, spatulas, and Kimwipes into a clear, sealable polyethylene bag.

  • Manage Bulk Powders: If disposing of unused bulk powder, keep it in its original sealed vial. Do not attempt to dissolve it solely for disposal purposes.

  • Secondary Containment: Place the sealed bags and/or original vials into a rigid, EHS-approved solid waste drum (typically a 5-gallon PP pail with a locking lid).

  • Documentation: Log the estimated mass of the active pharmaceutical ingredient (API) or research chemical on the drum's inventory sheet.

Disposal Decision Workflow

The following diagram illustrates the logical routing of 3-(2,3-Dimethylphenyl)prop-2-yn-1-amine waste from generation to final destruction.

DisposalWorkflow Start Waste Generation: 3-(2,3-Dimethylphenyl)prop-2-yn-1-amine Decision Physical State? Start->Decision Liquid Liquid Solutions (e.g., in MeOH/DMSO) Decision->Liquid Liquid Matrix Solid Solid Waste (Powder, Contaminated PPE) Decision->Solid Solid/Consumables OrgWaste Non-Halogenated Organic Waste Stream Liquid->OrgWaste SolidWaste Hazardous Solid Waste Container Solid->SolidWaste EHS EHS Collection & Manifesting OrgWaste->EHS SolidWaste->EHS Incineration Commercial Incineration (RCRA Compliant) EHS->Incineration Final Destruction

Figure 1: Decision matrix for the segregation and routing of propargylamine derivative waste.

Emergency Spill Response (Logistical Overview)

In the event of an accidental release outside of primary containment:

  • Solid Spills: Do not dry sweep. Mist the powder lightly with a compatible solvent (e.g., water or ethanol) to suppress dust, then wipe up with absorbent pads. Place pads in the solid waste stream.

  • Liquid Spills: Isolate the area. Apply an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use sawdust, as the organic matrix combined with the amine may pose a flammability risk [2].

Personal protective equipment for handling 3-(2,3-Dimethylphenyl)prop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic defenses. Handling complex bifunctional molecules like 3-(2,3-Dimethylphenyl)prop-2-yn-1-amine requires a deep understanding of how its structural features interact with human biology and the laboratory environment.

This guide provides a causality-driven, self-validating protocol for the safe handling, operation, and disposal of this specific propargylamine derivative.

Mechanistic Hazard Profile: Beyond the Safety Data Sheet

To design an effective defense, we must first deconstruct the threat. 3-(2,3-Dimethylphenyl)prop-2-yn-1-amine presents a trifecta of chemical hazards:

  • Extreme Lipophilicity (The Trojan Horse): Unlike simple hydrophilic amines, the bulky 2,3-dimethylphenyl ring drastically increases the molecule's partition coefficient (LogP). This allows the chemical to act as its own permeation enhancer, bypassing the stratum corneum (the skin's primary aqueous barrier) with alarming efficiency[1].

  • Amine Corrosivity (The Burn): The primary amine is a strong nucleophile and base. Upon contact with biological tissues, it causes rapid saponification of lipids, leading to severe, irreversible skin burns and corneal opacity[2].

  • Pharmacological Reactivity (Systemic Toxicity): The propargylamine pharmacophore is a known, potent irreversible inhibitor of monoamine oxidases (MAOs). Systemic absorption—whether transdermal or via inhalation—can trigger severe neurological and cardiovascular events, including hypertensive crises[3].

Causality-Driven PPE Selection (The "Armor")

Standard laboratory attire is insufficient for lipophilic amines. Every piece of Personal Protective Equipment (PPE) must be selected based on the specific physicochemical properties of the compound[4].

Table 1: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving: 4-mil Nitrile (inner) + 8-mil Neoprene (outer).Lipophilic amines rapidly degrade standard latex and thin nitrile[1]. Neoprene provides a superior, chemically resistant barrier against basic, non-polar organics.
Eye & Face Indirect-vented chemical splash goggles paired with a full polycarbonate face shield.The primary amine causes immediate saponification of corneal tissue. A face shield prevents aerosolized droplets from bypassing goggles during bulk transfers[5].
Body Protection Flame-Resistant (FR) lab coat with knit cuffs, fully buttoned, plus a chemical apron.The terminal alkyne moiety introduces flammability risks, particularly when handled as a free base in volatile organic solvents[2].
Respiratory Handling strictly restricted to a Class IIB chemical fume hood (face velocity ≥ 100 fpm).Prevents inhalation of volatile free-base vapors, which cause respiratory tract burns and systemic MAO inhibition[6].

Operational Workflow & Handling Protocols

Safety is an active process. The following step-by-step methodology ensures that the compound remains contained and chemically controlled throughout the experimental lifecycle.

Workflow Start Pre-Operation: Hazard Assessment PPE Don PPE: Double Nitrile, Face Shield Start->PPE Vent Engineering Control: Operate in Fume Hood PPE->Vent Dispense Dispensing: Positive Displacement Vent->Dispense Decon Decontamination: Quench with Mild Acid Dispense->Decon Waste Waste Disposal: Segregated Organic Waste Decon->Waste

Figure 1: Operational workflow for the safe handling and disposal of lipophilic propargylamines.

Step 1: Pre-Operation Setup & Environmental Control
  • Action: Clear the fume hood of all incompatible materials. Specifically, remove strong oxidizers and heavy metal salts (e.g., Copper, Silver), which can react with the terminal alkyne to form highly explosive metal acetylides.

  • Action: Prepare a quenching bath (5% citric acid or 1M HCl) inside the hood before opening the chemical container.

Step 2: Dispensing and Transfer
  • Action: Utilize positive displacement pipettes for liquids or anti-static spatulas for solids.

  • Causality: Standard air-displacement pipettes are prone to dripping when handling volatile or low-surface-tension organic liquids, drastically increasing the risk of external contamination and aerosolization[5].

Step 3: Reaction Execution
  • Action: Conduct all reactions under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.

  • Causality: Primary amines are highly susceptible to oxidation, and the alkyne group can undergo unwanted side reactions in the presence of atmospheric oxygen and moisture.

Step 4: In-Situ Decontamination
  • Action: Immediately submerge all reusable spatulas, glassware, and transfer tools into the acidic quenching bath before removing them from the fume hood.

  • Causality: The acid protonates the amine. This converts the highly volatile, lipophilic free base into a water-soluble, non-volatile salt (e.g., hydrochloride). This single chemical transformation eliminates inhalation risks and halts transdermal permeability.

Emergency Response & Disposal Plans

When a failure occurs, your response must be dictated by the chemical's reactivity, not panic.

Toxicity Chem 3-(2,3-Dimethylphenyl) prop-2-yn-1-amine Prop1 Lipophilic Aryl Group (Rapid Skin Penetration) Chem->Prop1 Prop2 Primary Amine (Corrosive / Basic) Chem->Prop2 Prop3 Propargyl Moiety (MAO Inhibition) Chem->Prop3 Mit1 Barrier Defense: Neoprene/Nitrile Gloves Prop1->Mit1 Blocked by Mit2 Chemical Quenching: Acidic Neutralization Prop2->Mit2 Neutralized by Mit3 Systemic Prevention: Avoid Aerosolization Prop3->Mit3 Prevented by

Figure 2: Mechanistic relationship between structural hazards and targeted mitigation strategies.

Spill Management Protocol
  • Do NOT use water: Flushing a spill with water will simply spread the lipophilic free base across the surface without neutralizing it.

  • Containment: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand)[3].

  • Chemical Neutralization: Carefully apply a weak acid solution (e.g., sodium bisulfate or citric acid) to the absorbed material. This protonates the amine, rendering it less hazardous for physical cleanup[7].

  • Collection: Sweep the neutralized matrix using non-sparking tools and place it into a sealed, labeled container[8].

Waste Segregation
  • Collect all neutralized waste in clearly labeled, halogen-free organic waste containers[4].

  • Critical Warning: Never mix propargylamine waste with heavy metal waste streams (risk of acetylide formation) or concentrated acids (risk of violent exothermic acid-base reactions).

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. [Link]

  • Roux, L. N., et al. "Skin absorption of six performance amines used in metalworking fluids." Journal of Applied Toxicology.[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). OSHA.gov.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.